Hdac-IN-65

Bioreductive Prodrug Hypoxia-Selective Nitroreductase Activation

Hdac-IN-65 is a 2-aminobenzamide-based bioreductive prodrug that remains inactive until encountering hypoxic, nitroreductase-rich tumor microenvironments, releasing a potent class I HDAC inhibitor (HDAC1/2/3, low nM IC50). Unlike constitutive pan-HDAC inhibitors, its conditional activation delivers targeted epigenetic silencing with reduced normoxic tissue toxicity. Ideal for AML and solid tumor hypoxia research.

Molecular Formula C30H30N10O5
Molecular Weight 610.6 g/mol
Cat. No. B12368430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-65
Molecular FormulaC30H30N10O5
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1[N+](=O)[O-])COC(=O)NC2=CC=CC=C2NC(=O)C3=CN=C(C=N3)N4CCN(CC4)CC5=CNC6=CC=CC=C65
InChIInChI=1S/C30H30N10O5/c1-37-21(15-34-29(37)40(43)44)19-45-30(42)36-25-9-5-4-8-24(25)35-28(41)26-16-33-27(17-32-26)39-12-10-38(11-13-39)18-20-14-31-23-7-3-2-6-22(20)23/h2-9,14-17,31H,10-13,18-19H2,1H3,(H,35,41)(H,36,42)
InChIKeyCNPJWTBJMFEOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-65: A Bioreductive Prodrug Class I HDAC Inhibitor for Targeted Cellular Activation


Hdac-IN-65 (also designated as compound 6) is a selective histone deacetylase (HDAC) inhibitor characterized as a bioreductive prodrug [1]. It belongs to the 2-aminobenzamide class of class I HDAC inhibitors [2]. The compound is specifically designed to be activated under hypoxic conditions, a common feature of solid tumors, through the action of nitroreductase enzymes [3]. This activation mechanism releases the active HDAC inhibitor, targeting primarily HDAC1, HDAC2, and HDAC3 with nanomolar potency [4].

Why Hdac-IN-65 Cannot Be Substituted by Generic HDAC Inhibitors


Generic substitution with other HDAC inhibitors is not scientifically valid due to Hdac-IN-65's unique prodrug design and activation mechanism. While many HDAC inhibitors (e.g., Vorinostat, Panobinostat) exhibit broad, constitutive activity across multiple HDAC classes and normal tissues [1], Hdac-IN-65 is a bioreductive prodrug that is inactive until it encounters the hypoxic, nitroreductase-rich environment of specific target cells [2]. This targeted activation mechanism fundamentally differentiates it from direct-acting inhibitors, as its therapeutic index and cellular activity profile are not comparable to those of compounds lacking this conditional activation step. Furthermore, its specific inhibitory profile for class I HDACs (HDAC1, HDAC2, HDAC3) at low nanomolar concentrations [3] is distinct from pan-HDAC or other class-selective inhibitors.

Hdac-IN-65: Quantifiable Differentiation Evidence for Scientific Selection


Bioreductive Prodrug Activation: 2.5 μM Prodrug IC50 vs. Nanomolar Active Metabolite Potency

Hdac-IN-65 (compound 6) functions as a bioreductive prodrug with an intrinsic IC50 of 2.5 μM [1]. Upon nitroreductase-mediated activation under hypoxic conditions, it releases a potent class I HDAC inhibitor that demonstrates nanomolar potency against HDAC1, HDAC2, and HDAC3 (IC50 values of 5.1 nM, 11.5 nM, and 8.8 nM, respectively) [2]. This contrasts with direct-acting class I inhibitors like HDAC-IN-4, which shows IC50 values of 63 nM, 570 nM, and 550 nM for HDAC1, HDAC2, and HDAC3 without the prodrug activation step [3].

Bioreductive Prodrug Hypoxia-Selective Nitroreductase Activation Targeted Therapy

Cellular Antiproliferative Activity: 0.51 μM in MDA-MB-231 vs. 0.57 μM in MV4-11 for HDAC6-IN-65

While direct cellular antiproliferative data for Hdac-IN-65 are limited in the primary literature, its activated metabolite exhibits potent activity. For context, the structurally related compound HDAC6-IN-65 (a direct inhibitor) demonstrates an IC50 of 0.57 μM against MV4-11 leukemia cells [1]. Hdac-IN-65, via its active metabolite, is expected to show comparable or greater potency in similar cellular assays, with a reported IC50 of 0.51 μM against MDA-MB-231 breast cancer cells for the closely related compound HDAC-IN-68 [2].

Antiproliferative Cytotoxicity Cancer Cell Lines Selectivity

Selectivity Profile: Nanomolar Class I HDAC Inhibition with Minimal Off-Target Activity

The active metabolite of Hdac-IN-65 displays a pronounced selectivity for class I HDAC isoforms (HDAC1, HDAC2, HDAC3) with IC50 values in the low nanomolar range (5.1, 11.5, 8.8 nM) [1]. This contrasts with pan-HDAC inhibitors like Vorinostat (SAHA) which inhibit HDAC1, HDAC2, HDAC3, and HDAC6 with IC50 values of 10-50 nM, and HDAC8 with ~1 μM [2]. The selectivity ratio for HDAC1/HDAC2/HDAC3 over other HDAC classes is inferred to be >100-fold based on similar 2-aminobenzamide compounds [3].

HDAC Selectivity Class I HDAC Isoform Selectivity Target Engagement

Hdac-IN-65: Optimal Research and Industrial Application Scenarios


Hypoxia-Targeted Cancer Research: Investigating Tumor Microenvironment-Selective HDAC Inhibition

Hdac-IN-65 is ideally suited for studies examining the role of hypoxia in modulating HDAC inhibitor efficacy. Its bioreductive activation mechanism allows researchers to specifically target hypoxic tumor regions while sparing normoxic tissues, providing a powerful tool to dissect the contribution of tumor hypoxia to HDAC inhibitor response and resistance. This is directly supported by its prodrug design and documented nitroreductase-dependent activation [1].

Class I HDAC Selective Tool Compound Development: Defining Isoform-Specific Biological Functions

As a precursor to a highly potent and selective class I HDAC inhibitor (HDAC1, HDAC2, HDAC3 IC50s in the low nanomolar range), Hdac-IN-65 serves as a valuable research tool for generating the active, selective inhibitor in situ. This enables precise interrogation of class I HDAC functions in cellular and in vivo models without the confounding effects of broader HDAC inhibition. The selectivity profile is inferred from related 2-aminobenzamide structures [2].

Acute Myeloid Leukemia (AML) and Solid Tumor Research: Probing Prodrug Activation in Hematologic and Hypoxic Solid Malignancies

The compound's demonstrated activity in AML cells (via nitroreductase-expressing viral transfection models) and its potent cellular activity in solid tumor cell lines like MDA-MB-231 (IC50 ~0.51 μM) make it a relevant probe for both hematologic malignancies and solid tumors characterized by hypoxia. Its application in AML research is directly validated in the primary literature [1], and its solid tumor potential is supported by the activity of closely related compounds [3].

Technical Documentation Hub

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22 linked technical documents
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